molecular formula C10H13N5O4 B1677608 N2-Acetylaciclovir CAS No. 110104-37-5

N2-Acetylaciclovir

Cat. No. B1677608
M. Wt: 267.24 g/mol
InChI Key: DJMINGJGFGSDDB-UHFFFAOYSA-N
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Description

N2-Acetylaciclovir is a derivative of the antiviral compound Aciclovir . It has selective T-cell immunotoxicity . The molecular formula of N2-Acetylaciclovir is C10H13N5O4 .

Scientific Research Applications

1. Viral Entry Inhibition and Therapeutic Potential

  • N2-Acetylaciclovir shows promise in blocking the entry of viruses like SARS-CoV-2 into cells. It achieves this by targeting key proteins involved in viral entry, such as ACE2 and TMPRSS2. This mechanism suggests its potential as a therapeutic target for viral infections (Hoffmann et al., 2020).
  • The efficacy of N2-Acetylaciclovir in reducing viral recovery and infection rates in cell cultures, as well as its ability to inhibit virus-induced damage in engineered human blood vessel and kidney organoids, underscores its therapeutic potential in viral infections (Monteil et al., 2020).

2. Implications in Respiratory and Cardiovascular Diseases

  • N2-Acetylaciclovir may have implications for patients with comorbidities like hypertension and diabetes, which are often treated with ACE inhibitors. These conditions have been linked to increased risk for COVID-19, suggesting a potential role for N2-Acetylaciclovir in these patient populations (Fang et al., 2020).

3. Applications in Gene Therapy

  • The compound may be relevant in gene-directed enzyme/prodrug therapy (GDEPT) for cancer treatment. This approach involves delivering a gene that encodes an enzyme capable of converting a prodrug into a cytotoxin, suggesting a potential application of N2-Acetylaciclovir in targeted cancer therapies (Greco & Dachs, 2001).

4. Neuropharmacological and Psychiatric Applications

  • There is also evidence supporting the use of N2-Acetylaciclovir in psychiatric disorders. It has shown potential in the treatment of disorders like addiction, schizophrenia, and bipolar disorder, likely due to its modulation of neurotropic and inflammatory pathways (Dean et al., 2011).

properties

IUPAC Name

N-[9-(2-hydroxyethoxymethyl)-6-oxo-1H-purin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c1-6(17)12-10-13-8-7(9(18)14-10)11-4-15(8)5-19-3-2-16/h4,16H,2-3,5H2,1H3,(H2,12,13,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMINGJGFGSDDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60149146
Record name N2-Acetylaciclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-Acetylaciclovir

CAS RN

110104-37-5
Record name N-Acetylacyclovir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110104-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-Acetylaciclovir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110104375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2-Acetylaciclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-ACETYLACICLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G007Q63G24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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